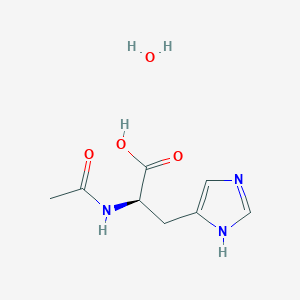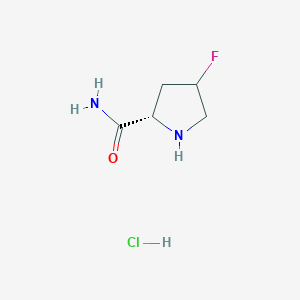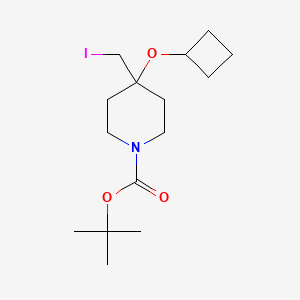
Methyl 3-(piperidin-2-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(piperidin-2-yl)benzoate: is an organic compound that features a piperidine ring attached to a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(piperidin-2-yl)benzoate typically involves the reaction of 3-(piperidin-2-yl)benzoic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The process can be summarized as follows:
Starting Materials: 3-(piperidin-2-yl)benzoic acid and methanol.
Catalyst: Sulfuric acid or hydrochloric acid.
Reaction Conditions: Reflux the mixture for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-(piperidin-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: 3-(piperidin-2-yl)benzoic acid.
Reduction: 3-(piperidin-2-yl)benzyl alcohol.
Substitution: Nitro or halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(piperidin-2-yl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 3-(piperidin-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to changes in cellular pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
- Methyl 3-(piperidin-4-yl)benzoate
- Methyl 3-(piperidin-3-yl)benzoate
- Methyl 3-(piperidin-2-yl)phenylacetate
Comparison: Methyl 3-(piperidin-2-yl)benzoate is unique due to the position of the piperidine ring on the benzoate ester. This positioning can influence the compound’s reactivity and binding affinity to biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Eigenschaften
Molekularformel |
C13H17NO2 |
|---|---|
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
methyl 3-piperidin-2-ylbenzoate |
InChI |
InChI=1S/C13H17NO2/c1-16-13(15)11-6-4-5-10(9-11)12-7-2-3-8-14-12/h4-6,9,12,14H,2-3,7-8H2,1H3 |
InChI-Schlüssel |
SGQRPGAFXLWANY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC(=C1)C2CCCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


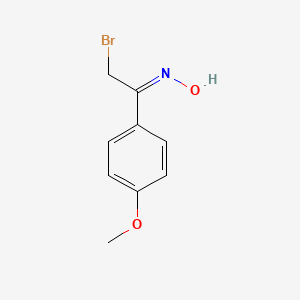
![2',3',4',5',6'-Pentafluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12851619.png)
![2-Phenyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12851621.png)
![1-(7-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one](/img/structure/B12851627.png)
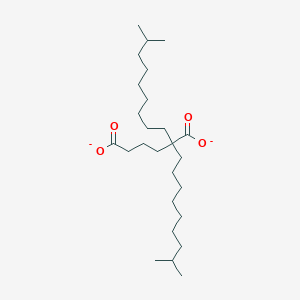

![6-Iodo-3-methyl-5-oxo-thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B12851639.png)


![2-Chloro-N-(4-methoxy-phenyl)-N-[(4-methoxy-phenylcarbamoyl)-methyl]-acetamide](/img/structure/B12851681.png)

